2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide features a quinazolinone core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3-chloro-4-methylphenyl group. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in its halogenated aromatic substituents (Br, Cl) and the methyl group, which influence its physicochemical and binding properties.
Properties
Molecular Formula |
C23H17BrClN3O2S |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c1-14-6-9-16(12-19(14)25)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-10-7-15(24)8-11-17/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
BSWGVWOLQWTTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with the quinazolinone intermediate.
Formation of the Final Compound: The final step involves the acylation of the intermediate with 3-chloro-4-methylphenyl acetic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and sulfanyl groups may enhance the binding affinity and specificity of the compound to its targets. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is part of a broader class of sulfanyl-acetamide-linked quinazolinones. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Impact of Halogen Substituents: The 4-bromophenyl group on the quinazolinone core increases molecular weight and lipophilicity compared to fluoro or chloro analogs (e.g., 4-fluorophenyl in ). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
Biological Activity Trends: Thiazolidine-quinazolinone hybrids (e.g., AJ5a–j) demonstrated antimicrobial activity against bacterial and fungal strains (MIC: 2–16 µg/mL) . Halogenated derivatives (e.g., bromo, chloro) generally exhibit improved binding to enzymes like CK1 or antimicrobial targets due to halogen bonding and hydrophobic effects .
Physicochemical Properties: Melting Points: Analogs with electron-withdrawing groups (e.g., 4-methoxyphenyl in ) show higher melting points (~274–288°C) compared to non-polar substituents, likely due to intermolecular hydrogen bonding . Solubility: The 3-chloro-4-methylphenyl group may reduce aqueous solubility relative to sulfamoylphenyl or ethoxyphenyl analogs (e.g., compounds in ).
Crystallographic Insights :
- Crystal structures of related acetamides (e.g., N-(4-bromophenyl)acetamide) reveal planar amide groups and intermolecular N–H⋯O hydrogen bonds, which stabilize dimer formations . Such interactions could influence the target compound’s crystallinity and stability.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, particularly focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.4 g/mol. The structure features a quinazolinone core, a bromophenyl substituent, and a sulfanyl linkage, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Bromophenyl Group : This is done via substitution reactions using bromobenzene derivatives.
- Formation of the Sulfanyl-Acetamide Moiety : The final step involves reacting the quinazolinone derivative with an acetamide under specific conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been observed to inhibit kinases that play critical roles in cancer cell survival and proliferation.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The precise mechanism of action of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide | Similar structure with chloro group | Different halogen substitution may affect biological activity |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Fluorophenyl group at a different position | Variation in electronic properties due to fluorine position |
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide | Chloro and methyl groups instead of fluoro | Potentially different pharmacokinetics due to substitutions |
This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.
Case Studies
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines compared to control groups. The IC50 values indicated potent activity at low concentrations.
- Antimicrobial Testing : In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
